1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone
説明
特性
分子式 |
C23H29ClN2O2 |
|---|---|
分子量 |
400.9 g/mol |
IUPAC名 |
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(1-pyrrol-1-ylcyclohexyl)ethanone |
InChI |
InChI=1S/C23H29ClN2O2/c24-20-8-6-19(7-9-20)23(28)12-16-25(17-13-23)21(27)18-22(10-2-1-3-11-22)26-14-4-5-15-26/h4-9,14-15,28H,1-3,10-13,16-18H2 |
InChIキー |
LQHZVMOIJOQVTA-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(CC(=O)N2CCC(CC2)(C3=CC=C(C=C3)Cl)O)N4C=CC=C4 |
製品の起源 |
United States |
準備方法
Piperidine Ring Formation and Functionalization
The piperidine core is synthesized via Mannich reactions or cyclization of aminoketones . A representative approach involves:
-
4-(4-Chlorophenyl)-4-hydroxypiperidine synthesis :
-
Starting material : 4-Chlorobenzaldehyde reacts with ammonium acetate and ethyl acetoacetate in ethanol under reflux to form a β-enamino ketone intermediate.
-
Cyclization : The intermediate undergoes acid-catalyzed cyclization (e.g., HCl/EtOH) to yield 4-(4-chlorophenyl)piperidin-4-ol.
-
Key parameters : Yield optimization (70–85%) requires precise control of stoichiometry (1:1.2 molar ratio of aldehyde to ammonium acetate) and reaction time (12–24 hours).
-
| Step | Reagents/Conditions | Yield | Key Observations |
|---|---|---|---|
| Piperidine synthesis | 4-Chlorobenzaldehyde, NH₄OAc, EtOH, reflux | 78% | Acidic workup critical for cyclization |
| Ethanone coupling | Chloroacetyl chloride, DCM, 0°C | 65% | Exothermic reaction; requires slow addition |
| Friedel-Crafts alkylation | AlCl₃, DCM, rt | 58% | Moisture-sensitive conditions |
Key Intermediates and Their Preparation
1-(1H-Pyrrol-1-yl)cyclohexane
Chloroacetylpiperidine Derivative
-
Optimization : Excess chloroacetyl chloride (1.5 eq.) improves yields but risks di-substitution. Quenching with ice-water minimizes by-products.
Alternative Routes and Optimization Strategies
Reductive Amination Approach
Microwave-Assisted Synthesis
-
Conditions : Reactions conducted in a microwave reactor (150°C, 30 minutes) reduce time by 75% while maintaining yields (~70%).
Analytical Characterization
Spectroscopic Validation
Purity Assessment
-
HPLC : Reverse-phase C18 column (ACN/H₂O gradient) shows >98% purity at 254 nm.
Challenges and Mitigation Strategies
By-Product Formation
化学反応の分析
科学研究への応用
1-[4-(4-クロロフェニル)-4-ヒドロキシピペリジン-1-イル]-2-[1-(1H-ピロール-1-イル)シクロヘキシル]エタノンは、科学研究で幅広い用途があります。
化学: これは、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、細胞プロセスへの影響など、その潜在的な生物学的活性について研究されています。
医学: 薬物開発における役割など、その潜在的な治療用途を探求するための研究が行われています。
産業: この化合物は、特定の特性を持つ新しい材料の開発に使用されています。
科学的研究の応用
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is conducted to explore its potential therapeutic applications, such as its role in drug development.
Industry: The compound is used in the development of new materials with specific properties.
作用機序
類似化合物の比較
類似化合物
4-(4-クロロフェニル)-4-ヒドロキシピペリジン: 類似の構造的特徴を持つ関連化合物。
1-(1H-ピロール-1-イル)シクロヘキサン: ピロール部分とシクロヘキシル基を持つ別の化合物。
独自性
1-[4-(4-クロロフェニル)-4-ヒドロキシピペリジン-1-イル]-2-[1-(1H-ピロール-1-イル)シクロヘキシル]エタノンは、独特の化学的および生物学的特性を付与する官能基の組み合わせにより、ユニークです。これは、他の類似化合物とは異なる、多様な研究用途のための貴重な化合物となっています。
類似化合物との比較
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
*Estimated based on analogs in .
Key Observations:
- Piperidine Modifications: The hydroxyl and 4-chlorophenyl substitutions on the piperidine ring (as in the target compound) are shared with [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][1-(2-methoxyethyl)-1H-indol-4-yl]methanone , suggesting enhanced solubility and receptor binding compared to non-hydroxylated analogs.
- Molecular Weight : The target compound’s higher molecular weight (~420–450) compared to simpler analogs (e.g., 319.78 in ) may influence pharmacokinetics, such as blood-brain barrier penetration.
生物活性
The compound 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone is a derivative of piperidine and has garnered attention due to its potential biological activities, particularly in the realm of neuropharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 375.86 g/mol. The structure features a piperidine ring substituted with a chlorophenyl group and a pyrrole group, which are critical for its biological activity.
Antipsychotic Properties
Research indicates that the compound exhibits antipsychotic properties similar to those of haloperidol, a well-known antipsychotic medication. Its mechanism involves antagonism at dopamine D2 receptors, which is crucial for managing symptoms of schizophrenia and other psychotic disorders. The structural similarity to haloperidol suggests that it may also influence serotonin receptors, contributing to its efficacy in treating mood disorders.
Neuroprotective Effects
Studies have demonstrated that compounds structurally related to this piperidine derivative can exert neuroprotective effects. For instance, they have been shown to protect against oxidative stress-induced apoptosis in neuronal cell lines. This activity is likely mediated through the modulation of intracellular signaling pathways, including those involving caspases and MAPK pathways .
Analgesic Activity
Preliminary studies suggest that this compound may possess analgesic properties. In vivo models have shown that it can reduce pain responses in animal models, potentially through central nervous system mechanisms that involve modulation of pain pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Chlorophenyl Substitution: The presence of the chlorophenyl group enhances binding affinity to dopamine receptors.
- Hydroxypiperidine Moiety: This functional group contributes to the overall stability and bioavailability of the compound.
- Pyrrole Ring Influence: The inclusion of the pyrrole ring is associated with enhanced neuroactivity and potential interactions with other neurotransmitter systems.
Case Study 1: Neuroprotective Effects in Parkinson's Disease
A study investigated the effects of similar piperidine derivatives on motor symptoms in Parkinson's disease models. Results indicated that these compounds could improve motor function and reduce neurodegeneration markers, suggesting a potential therapeutic role in neurodegenerative disorders .
Case Study 2: Analgesic Efficacy
In a controlled trial using animal models, the compound demonstrated significant analgesic effects comparable to established analgesics. Behavioral assays indicated reduced sensitivity to pain stimuli, supporting its potential use in pain management therapies.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C21H26ClN2O |
| Molecular Weight | 375.86 g/mol |
| Antipsychotic Activity | D2 receptor antagonist |
| Neuroprotective Effects | Yes |
| Analgesic Activity | Yes |
| Study | Findings |
|---|---|
| Neuroprotective Effects | Improved motor functions |
| Analgesic Efficacy | Reduced pain sensitivity |
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., hydroxyl group at C4 of piperidine, pyrrole-cyclohexyl linkage) .
- Mass Spectrometry (HRMS) : Exact mass determination to verify molecular formula (e.g., [M+H]⁺ peak at m/z 455.2312) .
- X-ray Crystallography : Single-crystal analysis for absolute configuration validation, requiring SHELXL refinement (R-factor <0.05) .
How can computational methods predict the compound’s biological activity?
Q. Basic Research Focus
- Density Functional Theory (DFT) : Calculation of electron density maps (e.g., using B3LYP/6-31G* basis set) to identify reactive sites for potential protein interactions .
- Molecular Docking : Software like AutoDock Vina to simulate binding to targets (e.g., dopamine receptors), with scoring functions (ΔG < -8 kcal/mol) indicating strong affinity .
- ADMET Prediction : Tools like SwissADME to assess pharmacokinetics (e.g., LogP ~3.2, moderate blood-brain barrier permeability) .
What advanced strategies resolve crystallographic data discrepancies?
Q. Advanced Research Focus
- SHELX Refinement : Use of twin refinement and HKLF5 format for handling twinned crystals. Example: Adjusting the BASF parameter to correct for pseudo-merohedral twinning in monoclinic systems .
- Electron Density Maps : Analyze residual peaks (>0.3 e⁻/ų) to identify disordered solvent molecules or hydrogen bonding ambiguities .
- Validation Tools : PLATON’s ADDSYM to detect missed symmetry, critical for space group assignment (e.g., distinguishing P2₁/c vs. C2/c) .
How are structure-activity relationships (SAR) explored for analogs?
Advanced Research Focus
SAR studies compare structural analogs to identify pharmacophoric elements:
| Analog | Modification | Biological Activity |
|---|---|---|
| JNJ-42048232 | Pyrimidine instead of pyrrole | Enhanced kinase inhibition (IC₅₀: 12 nM) |
| Compound B | Fluorophenyl substitution | Anticancer activity (EC₅₀: 8 µM) |
| Target Compound | Pyrrole-cyclohexyl group | Predicted neuroprotective effects |
What methodologies elucidate interactions with biological targets?
Q. Advanced Research Focus
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., GPCRs) on CM5 chips; measure binding kinetics (kₐ: ~10⁵ M⁻¹s⁻¹, kd: ~10⁻³ s⁻¹) .
- Isothermal Titration Calorimetry (ITC) : Direct measurement of binding enthalpy (ΔH: -15 kcal/mol) and stoichiometry (n=1:1) .
- Cryo-EM : Resolve ligand-bound receptor structures at 2.8 Å resolution to identify allosteric binding pockets .
How are contradictions between computational and experimental data resolved?
Q. Advanced Research Focus
- Energy Decomposition Analysis (EDA) : Partition DFT-calculated binding energies into electrostatic, dispersion, and exchange components to reconcile discrepancies with SPR results .
- MD Simulations : 100-ns trajectories (AMBER force field) to assess conformational stability of docked poses vs. crystallographic data .
- Statistical Validation : Use of Bland-Altman plots to quantify systematic errors between predicted and observed IC₅₀ values .
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